molecular formula C8H14N2 B1420339 3-[(Cyclobutylmethyl)amino]propanenitrile CAS No. 1095242-13-9

3-[(Cyclobutylmethyl)amino]propanenitrile

Cat. No.: B1420339
CAS No.: 1095242-13-9
M. Wt: 138.21 g/mol
InChI Key: SARFCDTUMALQJM-UHFFFAOYSA-N
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Description

3-[(Cyclobutylmethyl)amino]propanenitrile (CAS 1095242-13-9) is a chemical compound with the molecular formula C 8 H 14 N 2 and a molecular weight of 138.21 g/mol. This nitrile-functionalized molecule is characterized by its liquid physical form at room temperature and is offered with high purity levels of 95% and 98%, making it a reliable reagent for research and development applications. As a specialized building block, its structure featuring both a cyclobutyl moiety and a nitrile group makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules for pharmaceutical and life sciences applications. It is supplied with the MDL number MFCD11629602 for precise identification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can order this compound from various global stockpoints, and it typically requires cold-chain transportation to preserve its integrity. Proper storage conditions are recommended, with shorter-term storage at -4°C and longer-term preservation at -20°C.

Properties

IUPAC Name

3-(cyclobutylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-5-2-6-10-7-8-3-1-4-8/h8,10H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARFCDTUMALQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Cyclobutylmethyl)amino]propanenitrile is a chemical compound that has garnered attention for its potential biological activities. It is characterized by the presence of a cyclobutylmethyl group attached to an amino-propanenitrile framework. This compound's unique structure suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved remain under investigation, but the compound's ability to target cancer cells while sparing normal cells is particularly noteworthy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. These targets may include:

  • Enzymes : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic processes.
  • Receptors : Potential interactions with cellular receptors could lead to altered signaling pathways affecting cell growth and survival.
  • DNA/RNA : The compound might also interact directly with nucleic acids, influencing gene expression and cellular function.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates key metabolic enzymes

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Cycloalkyl vs. Aromatic derivatives (e.g., 3-[(4-Methylphenyl)amino]propanenitrile) exhibit π-π stacking interactions, useful in dye synthesis .
  • Nitrile Group Reactivity: All analogs retain the nitrile group (C≡N), enabling nucleophilic additions or reductions. However, steric hindrance from bulky substituents (e.g., morpholinopropyl) may slow reactivity .
  • Physical State: Linear alkyl derivatives (e.g., 9b) are oils, while branched or aromatic analogs (e.g., 3-[2-cyanoethyl(propyl)amino]propanenitrile) crystallize due to increased symmetry .

Preparation Methods

Overview

This method involves the addition of primary or secondary amines, such as cyclobutylmethylamine derivatives, to α/β-unsaturated nitriles, catalyzed by heterogeneous catalysts under controlled conditions. It is a prominent approach due to its efficiency and selectivity.

Reaction Conditions

  • Temperature: 40°C to 200°C (preferably 80°C to 160°C)
  • Pressure: 1 to 350 bar (depending on the amine used)
  • Catalysts: Ion exchange resins such as Dowex® 50W, Duolite® C-63, or Amberlyst 15
  • Solvents: Inert solvents like ethers (dibutyl ether, tetrahydrofuran) or hydrocarbons (cyclohexane, benzene, toluene); excess amine often used as solvent
  • Molar Ratios: Amine to nitrile from 0.9:1 to 100:1, with a preference of 1:1 to 50:1

Procedure

  • Mix the α/β-unsaturated nitrile with the amine in the presence of the catalyst.
  • Conduct the reaction either batchwise or continuously, maintaining the specified temperature and pressure.
  • Post-reaction, unreacted amine and catalyst are separated, and the product is purified via distillation or chromatography.

Research Findings

  • The process minimizes nitrile hydrolysis by using heterogeneous catalysts, thus improving yield and selectivity.
  • Water acts as a proton transfer facilitator, but excess water can lead to undesirable hydrolysis, so controlling water content is crucial.

Nickel-Catalyzed Transfer Hydrogenative Cross-Coupling

Overview

Recent advances involve nickel-catalyzed transfer hydrogenation to forge the C–N bond, enabling the synthesis of 3-[(Cyclobutylmethyl)amino]propanenitrile from suitable nitrile precursors.

Procedure

  • Reactants include nitrile compounds, cyclobutylmethylamine derivatives, nickel catalysts (e.g., Ni(OTf)₂), and ligands such as dcype or BINAP.
  • The reaction is performed in solvents like toluene or water/toluene mixtures at 110°C for 12 hours.
  • B2(OH)₄ or B₂Pin₂ are used as reducing agents to facilitate the cross-coupling.

Research Findings

  • The process offers high selectivity and yields (~59%) for the target compound.
  • It is suitable for complex molecules and allows for functional group tolerance.

Multi-Step Synthesis via Nitro-Intermediates

Overview

A more complex route involves initial formation of nitro compounds, followed by reduction and subsequent functionalization to yield the target amine.

Stepwise Procedure

  • Step 1: Nitro-paraffin (E) is prepared by coupling nitroparaffin with oxoethanoic acid.
  • Step 2: Nitro-alcohol intermediates are synthesized via radical oxidation or aldehyde coupling.
  • Step 3: Conversion of nitro compounds into amines involves reduction, often using catalytic hydrogenation or chemical reductants.

Research Findings

  • This route is advantageous for synthesizing derivatives with specific functional groups.
  • It is more labor-intensive but allows for greater structural diversity.

Summary Data Table

Method Key Reagents/Conditions Catalyst/solvent Typical Yield Advantages Limitations
Amine addition to unsaturated nitriles α/β-unsaturated nitrile + amine, heat, inert solvent Ion exchange resins, excess amine Up to 60% High selectivity, scalable, minimal hydrolysis Water control critical, possible side reactions
Nickel-catalyzed cross-coupling Nitrile + cyclobutylmethylamine, Ni catalyst, reductants Toluene, water/toluene mixture ~59% High specificity, functional group tolerance Requires specialized catalysts and conditions
Nitro-intermediate route Nitroparaffin + oxoethanoic acid, reduction steps Catalytic hydrogenation or reductants Variable Structural diversity, useful for complex molecules Multi-step, time-consuming

Notes and Considerations

  • The choice of method depends on the desired scale, purity, and specific functionalization.
  • Catalytic methods are preferred for industrial scalability due to their efficiency and environmental considerations.
  • Controlling water content is vital in all methods to prevent nitrile hydrolysis.
  • Recycling unreacted amines enhances process economy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 3-[(Cyclobutylmethyl)amino]propanenitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclobutylmethylamine reacts with acrylonitrile derivatives under controlled conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) to yield the target compound. Monitoring reaction progress via TLC and optimizing stoichiometry of the cyclobutylmethylamine precursor are critical to minimize byproducts .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include a triplet for the nitrile-adjacent CH₂ (~δ 2.5–3.0 ppm) and cyclobutyl protons (δ 1.5–2.5 ppm). Cyclobutylmethylamino groups show splitting patterns dependent on ring conformation .
  • Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z ~151.1) and fragmentation patterns for functional group validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential cyanide release under decomposition.
  • Waste Disposal : Segregate nitrile-containing waste and collaborate with certified hazardous waste contractors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in covalent inhibition studies?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electron density at the nitrile group to predict nucleophilic attack sites. Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to target enzymes, such as kinases or proteases, by simulating interactions with catalytic cysteine residues .

Q. What experimental strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects.
  • Impurity Profiling : HPLC-MS identifies byproducts (e.g., hydrolyzed amides) that may skew bioactivity results.
  • Batch Reproducibility : Compare synthetic batches using NMR and elemental analysis to ensure consistency .

Q. How does modifying the cyclobutyl group impact the compound’s physicochemical and pharmacological properties?

  • Methodological Answer :

  • Lipophilicity : Replace cyclobutyl with larger rings (e.g., cyclohexyl) to assess logP changes via shake-flask or chromatographic methods.
  • Metabolic Stability : Incubate derivatives with liver microsomes; monitor nitrile-to-amide conversion via LC-MS.
  • SAR Analysis : Test analogs in enzyme inhibition assays (e.g., IC₅₀ shifts) to correlate structure with activity .

Q. What regulatory considerations apply to novel derivatives of this compound in academic research?

  • Methodological Answer :

  • TSCA Compliance : Document Significant New Use Rules (SNURs) for derivatives under 40 CFR §721.1725.
  • Environmental Impact : Submit Premanufacture Notices (PMNs) if derivatives exceed 10 kg/year production thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Cyclobutylmethyl)amino]propanenitrile
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